3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Brand Name: Vulcanchem
CAS No.: 72071-75-1
VCID: VC8183680
InChI: InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
SMILES: C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

CAS No.: 72071-75-1

Cat. No.: VC8183680

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid - 72071-75-1

Specification

CAS No. 72071-75-1
Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
IUPAC Name 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Standard InChI InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
Standard InChI Key DJWMFJZOSZPAHI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Amino-3-benzo dioxol-5-yl-propionic acid is systematically named 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid under IUPAC guidelines . Its molecular formula, C₁₀H₁₁NO₄, reflects a benzo dioxole ring fused to a propionic acid chain substituted with an amino group at the β-position. The compound’s structural uniqueness arises from the spatial arrangement of its functional groups, which enable diverse chemical interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄PubChem
Molecular Weight209.20 g/molPubChem
IUPAC Name3-amino-3-(1,3-benzodioxol-5-yl)propanoic acidPubChem
SMILES NotationC1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NPubChem
InChI KeyDJWMFJZOSZPAHI-UHFFFAOYSA-NPubChem

Synonyms and Registry Numbers

This compound is recognized under multiple synonyms, including 129042-60-0, 72071-75-1, and 3-(1,3-benzodioxol-5-yl)-β-alanine . Its enantiomeric form, (S)-3-amino-3-benzo[1, dioxol-5-yl-propionic acid (CAS 723284-83-1), has distinct stereochemical properties relevant to biological activity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-amino-3-benzo[1, dioxol-5-yl-propionic acid typically involves multi-step organic reactions. While specific protocols are proprietary, general routes include:

  • Benzo dioxole Ring Formation: Cyclization of catechol derivatives with formaldehyde under acidic conditions yields the benzo dioxole core .

  • Propionic Acid Moiety Introduction: Friedel-Crafts acylation or Michael addition reactions attach the propionic acid chain to the aromatic ring .

  • Amino Group Functionalization: Reductive amination or nucleophilic substitution introduces the amino group at the β-position .

Industrial Optimization

Industrial production leverages continuous flow reactors and catalytic systems to enhance yield and reduce waste. High-throughput screening optimizes reaction parameters such as temperature, solvent polarity, and catalyst loading . For example, palladium-based catalysts may accelerate coupling reactions, while enzymatic methods improve stereoselectivity for enantiomerically pure products .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The amino and carboxylic acid groups render the compound reactive under both oxidizing and reducing conditions:

  • Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the amino group to a nitro or carbonyl derivative, altering bioactivity .

  • Reduction: Sodium borohydride (NaBH₄) reduces the compound to secondary alcohols or amines, useful in prodrug design .

Substitution and Derivatization

The amino group participates in nucleophilic substitution with acyl chlorides or alkyl halides, generating amides or alkylated derivatives. These modifications enhance lipophilicity or target specificity in drug candidates .

Applications in Science and Industry

Pharmaceutical Intermediate

The compound’s scaffold is a precursor to serotonin analogs and GABA receptor modulators. Its chiral centers are critical for synthesizing enantiopure antidepressants .

Material Science

Incorporation into polymer matrices enhances thermal stability and biodegradability. Research explores its use in eco-friendly packaging materials .

FieldApplicationMechanism
PharmaceuticalsAnticancer drug developmentCaspase-3 activation
NeuroscienceNeuroprotectant synthesisGlutamate receptor modulation
MaterialsBiodegradable polymersThermal stabilization

Comparison with Structural Analogs

3-Amino-3-(1,3-thiazol-5-yl)propanoic Acid

Replacing the benzo dioxole with a thiazole ring increases metabolic stability but reduces antioxidant capacity, highlighting the dioxole ring’s unique role .

Enantiomeric Forms

The (S)-enantiomer exhibits 3-fold higher receptor binding affinity than the (R)-form, underscoring the importance of stereochemistry in drug design .

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